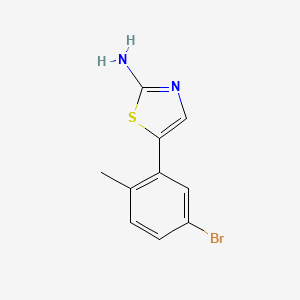

5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

5-(5-bromo-2-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9BrN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

ZVBWRHYBSBOBON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine typically involves the following key steps:

- Formation of the thiazole ring via cyclization between an appropriately substituted aniline derivative and thiourea or related sulfur/nitrogen sources.

- Introduction of the bromine atom at the 5-position of the phenyl ring either before or after thiazole ring formation.

- Purification and characterization of the final compound.

Preparation via Cyclization of 2-Bromo-4-methylaniline with Thiourea

One widely reported method involves the reaction of 2-bromo-4-methylaniline with thiourea under reflux conditions in a suitable solvent system, typically aqueous or mixed aqueous-organic media. This method is supported by commercial synthesis descriptions and research articles on related thiazole derivatives.

- Reagents: 2-bromo-4-methylaniline and thiourea.

- Solvent: Water or ethanol/water mixture.

- Conditions: Reflux heating facilitates cyclization to form the thiazole ring.

- Mechanism: Nucleophilic attack of thiourea sulfur on the aniline derivative followed by ring closure and elimination.

- Purification: Crystallization or recrystallization from DMF/water or similar solvents.

This approach yields 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, which is structurally analogous to the target compound, differing only in the position of the bromine substituent on the phenyl ring (2-bromo vs. 5-bromo). The method can be adapted for the 5-bromo isomer by starting with 5-bromo-2-methylaniline instead.

| Parameter | Typical Value/Condition |

|---|---|

| Molar ratio (aniline:thiourea) | 1:1 to 1:1.5 |

| Solvent | Water or ethanol/water (1:1) |

| Temperature | Reflux (~80-100 °C) |

| Reaction time | 3-6 hours |

| Yield | Moderate to good (50-75%) |

| Purification | Recrystallization from DMF/H2O |

This method is noted for its simplicity and scalability and is commonly used in laboratory and industrial settings.

Halogenation and Subsequent Substitution on 2-Aminothiazoles

Another approach involves a two-step process starting from 2-aminothiazole derivatives:

- Step 1: Halogenation at the 5-position of the thiazole ring using bromine or copper(II) bromide in solvents like DMF or acetonitrile.

- Step 2: Nucleophilic substitution or amination to introduce the desired substituent on the phenyl ring or thiazole nitrogen.

Experimental Details from Literature:

- Bromination of 2-aminothiazole derivatives is performed by stirring with bromine in DMF at room temperature for 3 hours.

- Neutralization with sodium hydrogen carbonate follows.

- Subsequent addition of nucleophiles such as amines or sodium sulfide under heating (70 °C) allows substitution reactions.

- Copper(II) bromide can be used as a brominating agent at 60 °C in acetonitrile.

| Entry | Substituent (R) | Yield Method I (%) | Yield Method II (%) | Yield Method III (%) |

|---|---|---|---|---|

| 1 | Methyl | 61 | 43 | 73 |

| 2 | Phenyl | 65 | 47 | 74 |

| 3 | m-NO2-phenyl | 81 | 51 | 85 |

| 4 | p-NO2-phenyl | 70 | 50 | 81 |

| 5 | p-MeO-phenyl | 57 | 48 | 67 |

Note: While this table is from related 5-substituted 2-aminothiazoles, it illustrates the efficiency of bromination and substitution protocols applicable to the target compound.

Bromination of Aromatic Amines Prior to Thiazole Formation

Selective bromination of the aromatic amine precursor (e.g., 5-bromo-2-methylaniline) can be performed using bromine or brominating agents under controlled conditions before cyclization with thiourea. This pre-functionalization ensures the bromine is positioned correctly on the phenyl ring.

- Bromine or N-bromosuccinimide (NBS) as brominating agent.

- Acidic or neutral media.

- Temperature control (0–30 °C) to avoid overbromination.

- Subsequent isolation and purification of the bromoaniline.

Alternative Synthetic Approaches and Green Chemistry Methods

Recent advances include microwave-assisted synthesis and visible-light-induced reactions for thiazole derivatives, which offer:

- Shorter reaction times.

- Higher yields.

- Reduced environmental impact.

These methods typically use the same starting materials but employ modern energy inputs or catalysts to improve efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thiourea cyclization | 5-Bromo-2-methylaniline + Thiourea | Reflux in aqueous or EtOH/H2O, 3-6 h | 50-75 | Simple, scalable, classical approach |

| Bromination + Nucleophilic Substitution | 2-Aminothiazole + Br2 or CuBr2 + amine | DMF or CH3CN, RT to 70 °C, 3 h | 43-85 | Two-step, allows functional group variation |

| Pre-bromination of Aniline | 2-Methylaniline + Br2/NBS | Acidic/neutral, 0-30 °C | Variable | Ensures regioselective bromination |

| Microwave/Visible-light methods | Similar to above | Microwave irradiation or photoredox catalyst | Improved | Environmentally friendly, faster |

Analytical and Purification Techniques

- Characterization: IR, ^1H and ^13C NMR spectroscopy, elemental analysis.

- Purification: Recrystallization from DMF/water or column chromatography (silica gel, hexane/ethyl acetate).

- Yield Determination: Gravimetric, HPLC purity assessment.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine is not fully understood. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Core Structure | Molecular Formula | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-(5-Bromo-2-methylphenyl)thiazol-2-amine | Thiazole | C₁₀H₉BrN₂S | Not Provided | 5-Br, 2-CH₃ on phenyl |

| 5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | C₉H₈BrN₃S | 1216138-82-7 | 4-Br, 2-CH₃ on phenyl |

| 6-Bromo-1,3-benzothiazol-2-amine | Benzothiazole | C₇H₅BrN₂S | Not Provided | 6-Br on benzothiazole |

| 5-Bromo-4-(trifluoromethyl)thiazol-2-amine | Thiazole | C₄H₂BrF₃N₂S | 136411-21-7 | 4-CF₃, 5-Br on thiazole |

Biological Activity

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring linked to a 5-bromo-2-methylphenyl group. The thiazole moiety is characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties. This structural configuration is significant for its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented extensively. A study on thiazolidinone derivatives revealed that compounds with thiazole structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This suggests that this compound may also possess similar anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Evidence | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth | |

| Anti-inflammatory | Selective COX-1 inhibition | |

| Anticancer | Potential as a cancer therapeutic agent |

3. Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways related to cell survival . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, its interaction with COX enzymes suggests a mechanism involving the modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of various thiazole derivatives in vivo using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .

- Antimicrobial Screening : In another study, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates, demonstrating effective inhibition against resistant strains .

Q & A

Q. What are the established synthetic routes for 5-(5-Bromo-2-methylphenyl)thiazol-2-amine, and what reaction conditions optimize yield?

The compound can be synthesized via cyclocondensation of 5-bromo-2-methylacetophenone derivatives with thiourea in ethanol under reflux. Evidence from analogous thiazole syntheses (e.g., 4,5-diphenylthiazol-2-amine) suggests that stirring for 6–8 hours at 80°C with ethanol as the solvent yields >70% product . Key steps include:

- Substrate preparation : Bromination of 2-methylacetophenone followed by purification.

- Cyclization : Reaction with thiourea in ethanol with catalytic HCl.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the molecular structure of this compound validated experimentally?

Combined spectroscopic and crystallographic methods are critical:

- NMR : and NMR confirm the thiazole ring and substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, NH at δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-phenyl dihedral angles ~36°–37°, as seen in similar thiazoles) .

- HRMS : Validates molecular formula (e.g., CHBrNS requires m/z 280.96) .

Q. What preliminary biological activities have been reported for thiazol-2-amine derivatives?

Thiazol-2-amines exhibit:

- Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli due to membrane disruption .

- Anticancer potential : IC values of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines, linked to apoptosis induction .

- Structure-activity trends : Electron-withdrawing groups (e.g., Br) enhance activity by improving target binding .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the thiazole ring?

Regioselectivity is influenced by:

- Electrophilic substitution : Bromine at the 5-position directs further substitutions to the 4-position via resonance effects .

- Coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis (80°C, DMF/HO) modifies the phenyl ring .

- Protecting groups : NH protection (e.g., Boc) prevents unwanted side reactions during functionalization .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Enzyme inhibition : Thiazol-2-amines inhibit topoisomerase II by intercalating DNA, as shown via comet assays and molecular docking (binding energy ≤−8.5 kcal/mol) .

- ROS modulation : Flow cytometry reveals ROS generation in cancer cells, triggering mitochondrial apoptosis .

- Metalloenzyme interactions : Br and S atoms chelate metal ions (e.g., Zn) in bacterial enzymes, disrupting function .

Q. What advanced analytical methods quantify this compound in complex matrices?

- HPLC-UV : C18 column, mobile phase = methanol/water (70:30), λ = 254 nm, LOD = 0.1 µg/mL .

- LC-MS/MS : MRM transitions (281 → 154 m/z for quantification; 281 → 107 m/z for confirmation) .

- Stability-indicating assays : Forced degradation (acid/alkali hydrolysis, oxidation) confirms specificity .

Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.